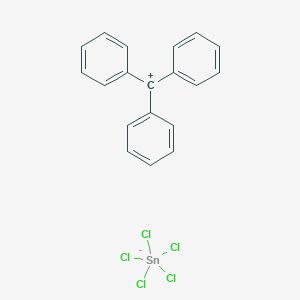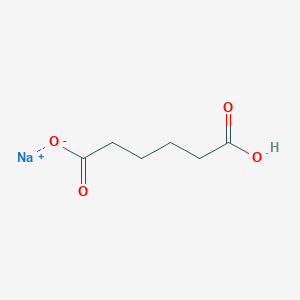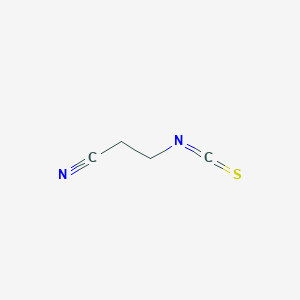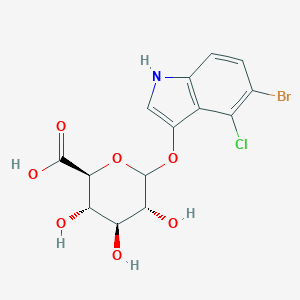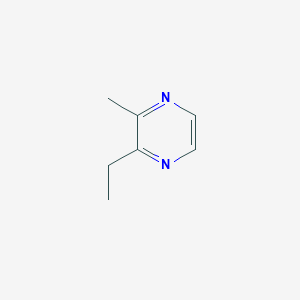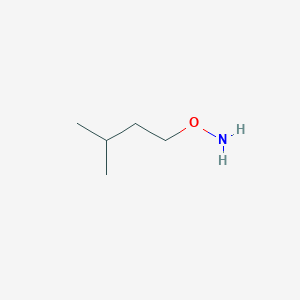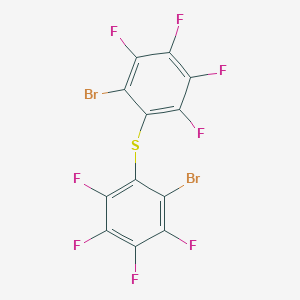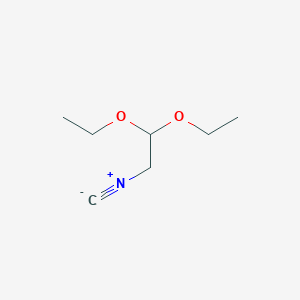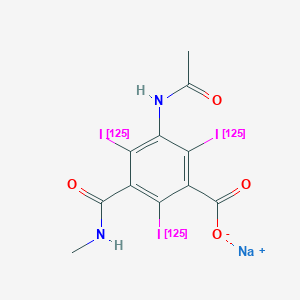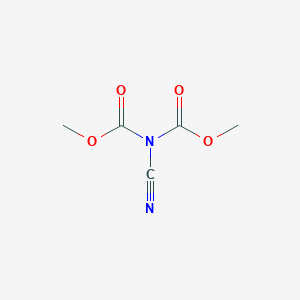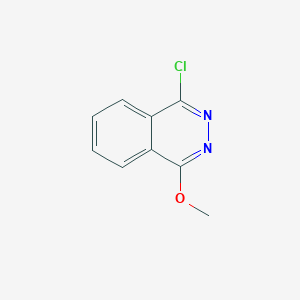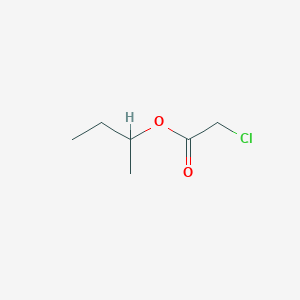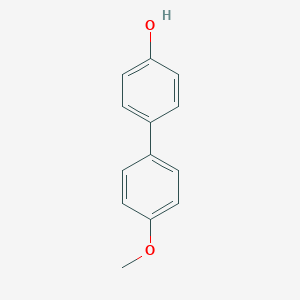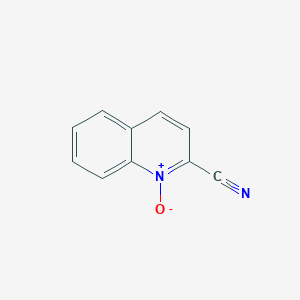
2-Cyanoquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoquinoline 1-oxide (CQO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CQO is a potent mutagen that can induce DNA damage, making it a valuable tool for studying DNA repair mechanisms. In addition, CQO has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-Cyanoquinoline 1-oxide induces DNA damage by forming adducts with DNA bases, particularly guanine. These adducts can lead to strand breaks and other types of DNA damage. 2-Cyanoquinoline 1-oxide has been shown to preferentially induce mutations at G:C base pairs, making it a valuable tool for studying mutagenesis.
Effets Biochimiques Et Physiologiques
In addition to its mutagenic properties, 2-Cyanoquinoline 1-oxide has been shown to have anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-Cyanoquinoline 1-oxide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyanoquinoline 1-oxide in lab experiments is its potency as a mutagen. It can induce DNA damage at low concentrations, making it a valuable tool for studying DNA repair mechanisms. However, its mutagenic properties also make it potentially hazardous to handle, requiring proper safety precautions. Additionally, 2-Cyanoquinoline 1-oxide has a short half-life and can degrade quickly in solution, requiring careful storage and handling.
Orientations Futures
There are many potential future directions for research on 2-Cyanoquinoline 1-oxide. One area of interest is its anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-Cyanoquinoline 1-oxide could be used to study the effects of DNA damage on epigenetic modifications and gene expression. Finally, new synthesis methods for 2-Cyanoquinoline 1-oxide could be developed to improve its yield and purity.
Méthodes De Synthèse
2-Cyanoquinoline 1-oxide can be synthesized through a variety of methods, including oxidation of 2-cyanophenol and 2-cyanobenzaldehyde. One commonly used method is the oxidation of 2-cyanophenol using lead tetraacetate. This method produces 2-Cyanoquinoline 1-oxide in high yields and purity.
Applications De Recherche Scientifique
2-Cyanoquinoline 1-oxide has been widely used in scientific research as a mutagen and a tool for studying DNA repair mechanisms. It has been used to induce DNA damage in a variety of organisms, including bacteria, yeast, and mammalian cells. 2-Cyanoquinoline 1-oxide has also been used to study the effects of DNA damage on gene expression and cell cycle progression.
Propriétés
IUPAC Name |
1-oxidoquinolin-1-ium-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBFQJVBKTVFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347208 |
Source


|
| Record name | 2-Cyanoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinoline 1-oxide | |
CAS RN |
18457-79-9 |
Source


|
| Record name | 2-Cyanoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
